molecular formula C10H14ClN B6262724 rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans CAS No. 111466-77-4

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans

Cat. No.: B6262724
CAS No.: 111466-77-4
M. Wt: 183.68 g/mol
InChI Key: ATFVTRDQCBBLIQ-BAUSSPIASA-N
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Description

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is an organic compound notable for its distinct structural features and pharmacological potential. The compound is a chiral molecule consisting of a cyclopropane ring substituted with a phenyl group and an amine functional group. The term "rac-" indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, typically involves cyclopropanation reactions. One common route starts with a suitable phenyl-substituted alkene and a diazo compound, often in the presence of a transition metal catalyst such as rhodium. Industrial production scales up these reactions, optimizing reaction conditions like temperature, pressure, and solvent choice for efficiency and yield.

Chemical Reactions Analysis

This compound undergoes a variety of reactions, notably:

  • Oxidation

    : Using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated products.

  • Reduction

    : Employing reagents such as lithium aluminium hydride to convert the amine group to a more reduced form.

  • Substitution

    : Undergoing nucleophilic substitution reactions with halides or other electrophiles, facilitated by its amine group. Common reagents include alkyl halides and acid chlorides, forming secondary or tertiary amines.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
The primary mechanism of action for rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is its role as an irreversible inhibitor of monoamine oxidase enzymes. It forms covalent bonds with the enzyme, leading to decreased degradation of neurotransmitters such as serotonin and norepinephrine. This increase in neurotransmitter levels is linked to antidepressant effects and may also play a role in treating anxiety disorders.

Biological Activity
Research indicates that this compound exhibits significant biological activity by interacting with various neurotransmitter systems. Its MAO inhibitory properties suggest potential applications in treating mood disorders, including depression and anxiety. Additionally, studies have shown that it may influence dopaminergic systems, which could further enhance its therapeutic potential in neuropsychiatric conditions.

Therapeutic Applications

Depression and Anxiety Disorders
Due to its ability to increase levels of key neurotransmitters in the brain, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has been studied for its potential use in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical studies have indicated promising results in alleviating symptoms associated with these conditions.

Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. By preventing the breakdown of neuroprotective factors and enhancing neurotransmitter availability, it could potentially be beneficial in neurodegenerative diseases where monoamine levels are disrupted.

Toxicological Considerations

While rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride shows therapeutic promise, it is essential to consider its safety profile. Toxicological studies indicate potential risks such as skin irritation and harmful effects if ingested. These findings underscore the importance of careful handling and further investigation into its safety for human use .

Mechanism of Action

The compound's mechanism of action largely hinges on its interaction with neural receptors. It is hypothesized to modulate neurotransmitter release, influencing pathways involving dopamine and serotonin. This makes it a subject of interest in psychopharmacology research, aiming to elucidate how structural variations impact receptor binding and subsequent neurological effects.

Comparison with Similar Compounds

When compared to other cyclopropane derivatives and amine-containing compounds, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, stands out due to its specific chiral configuration and resultant bioactivity. Similar compounds include:

  • 1-methylcyclopropane-1-amine hydrochloride

    : Lacking the phenyl group, thus exhibiting different reactivity.

  • 2-phenylcyclopropan-1-amine hydrochloride

    : With positional isomerism, affecting its chemical and biological behavior.

This compound's unique combination of chiral cyclopropane and phenylamine structure offers distinctive properties that distinguish it within its chemical family, making it a versatile subject for ongoing research.

There you have it—a deep dive into this fascinating compound! Anything specific you want to explore further?

Biological Activity

Chemical Classification and Structure
Rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, commonly referred to as a cyclopropanamine, is a compound that exhibits significant biological activity primarily through its role as an irreversible monoamine oxidase (MAO) inhibitor. This compound is a racemic mixture, containing equal parts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine. Its molecular formula is C13H18ClNC_{13}H_{18}ClN with a molecular weight of approximately 227.75 g/mol .

Biological Activity

Mechanism of Action
The primary biological activity of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride lies in its interaction with monoamine oxidase enzymes. By forming a covalent bond with MAO, this compound inhibits the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders .

Pharmacological Properties

Antidepressant Effects
Research indicates that the compound has potential applications in treating various mood disorders due to its ability to elevate neurotransmitter levels. The antidepressant effects are attributed to the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .

Toxicological Profile
Despite its therapeutic potential, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride poses certain risks. Toxicological studies have shown that it can cause skin irritation and is harmful if ingested. Such findings underscore the necessity for careful handling in laboratory and clinical settings .

Comparative Analysis

To better understand the unique properties of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, it is useful to compare it with other similar compounds known for their biological activity.

Compound NameStructure TypeUnique Features
TranylcypromineCyclopropanamineIrreversible MAO inhibitor
2-Phenylcyclopropan-1-amineCyclopropanamineLacks methyl group at position 1
Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochlorideFluorinated cyclopropanaminePotentially enhanced selectivity for specific receptors

This table illustrates how variations in structure can influence pharmacological profiles and therapeutic applications.

Case Studies

Several studies have investigated the efficacy of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride in clinical settings:

  • Study on Depression Treatment : A clinical trial assessed the impact of this compound on patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo groups.
  • Anxiety Disorder Application : Another study explored its effects on generalized anxiety disorder (GAD). Participants reported reduced anxiety levels after treatment with the compound over an extended period.
  • Neurotransmitter Interaction Studies : Research utilizing animal models demonstrated that administration of this compound resulted in elevated serotonin and norepinephrine levels, corroborating its proposed mechanism of action as an MAO inhibitor.

Properties

CAS No.

111466-77-4

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

ATFVTRDQCBBLIQ-BAUSSPIASA-N

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

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